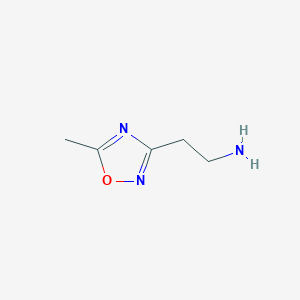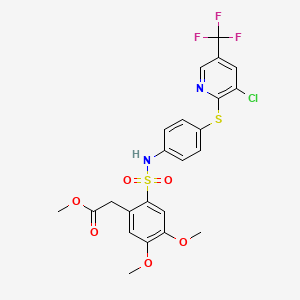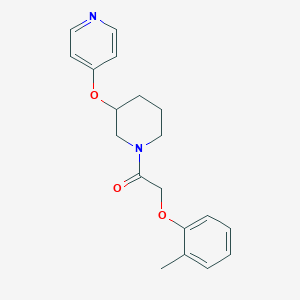
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyridin-4-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
Research on compounds similar to the specified chemical, such as enaminones, has revealed insights into hydrogen-bonding patterns. Studies show bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, which lead to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These findings suggest potential applications in designing molecular structures with specific bonding characteristics for chemical synthesis or pharmaceutical research (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave-assisted synthesis involving piperidine and related structures demonstrates the efficiency of this method in producing compounds with potential antibacterial properties. The reaction of piperidine with various compounds under microwave irradiation has led to the creation of new compounds, which were then evaluated for their antibacterial activity. This highlights the role of such compounds in developing new antimicrobial agents (Merugu et al., 2010).
Synthesis of Building-Blocks for Crown Ethers
The development of building blocks for the synthesis of functionalized crown ethers, utilizing pyridine and piperidine derivatives, underlines the significance of these compounds in creating macrocyclic hosts. These hosts can be used in molecular recognition studies, which are fundamental in supramolecular chemistry and have implications in sensing, separation, and catalysis (Nawrozkij et al., 2014).
Corrosion Inhibition on Mild Steel
Research on Schiff base complexes containing pyridine units has demonstrated their effectiveness in corrosion inhibition on mild steel in acidic environments. This application is crucial in industrial maintenance and the protection of infrastructure, suggesting potential uses of related compounds in corrosion prevention strategies (Das et al., 2017).
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-15-5-2-3-7-18(15)23-14-19(22)21-12-4-6-17(13-21)24-16-8-10-20-11-9-16/h2-3,5,7-11,17H,4,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYMCNVBSBZMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
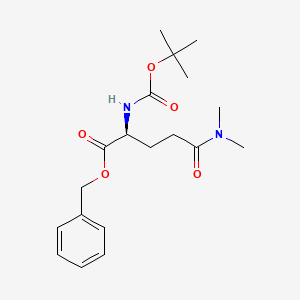
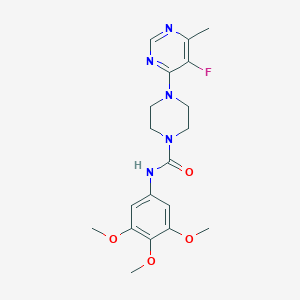
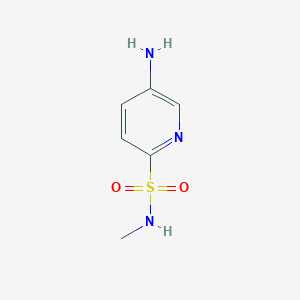
![(1S,2R,4R)-2-(Methoxymethyl)-7-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2835072.png)
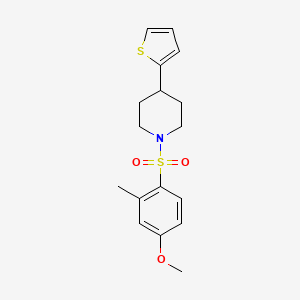
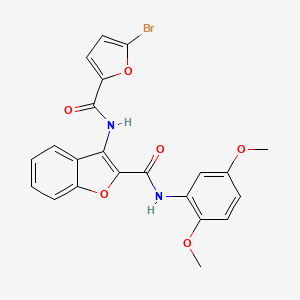
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-3-oxo-2-(4-oxo-3,4-dihydroquinazolin-2-yl)propanenitrile](/img/structure/B2835075.png)
![1-[3-(Oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2835077.png)
![4-[(4-fluorophenyl)methylimino]-6,7-dimethoxy-4aH-quinazoline-2-thione](/img/structure/B2835078.png)
![2-({2-[benzyl(methyl)amino]phenyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2835079.png)


